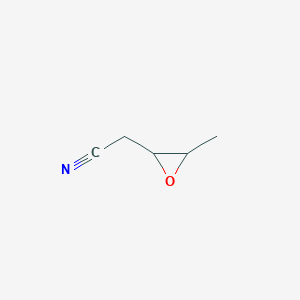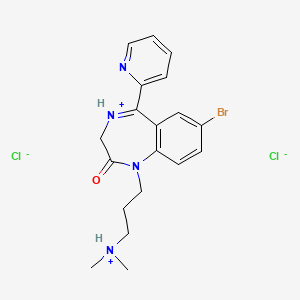
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound’s structure includes a benzoic acid core, sulfonyl group, and an azo linkage, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage.
Sulfonation: The azo compound is then subjected to sulfonation, introducing the sulfonyl group.
Carboxylation: The final step involves carboxylation to introduce the carboxyphenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the textile and printing industries for its dyeing properties.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage, which can undergo reversible redox reactions. The sulfonyl and carboxyphenyl groups enhance its solubility and stability, allowing it to interact with various molecular targets. The exact pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, monosodium salt
- **Benzoic acid, 2-(((2-carboxyphenyl)amino)sulfonyl)-5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-, potassium salt
Uniqueness
The disodium salt form of this compound is unique due to its enhanced solubility and stability in aqueous solutions, making it particularly useful in industrial applications where these properties are essential.
Propiedades
Número CAS |
10482-43-6 |
|---|---|
Fórmula molecular |
C24H17N5Na2O7S |
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
disodium;2-[(2-carboxylatophenyl)sulfamoyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C24H19N5O7S.2Na/c1-14-21(22(30)29(27-14)16-7-3-2-4-8-16)26-25-15-11-12-20(18(13-15)24(33)34)37(35,36)28-19-10-6-5-9-17(19)23(31)32;;/h2-13,21,28H,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Clave InChI |
LZUZAWMLZRSQGJ-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])C(=O)[O-])C4=CC=CC=C4.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)



![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)


![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
